RORγ Inverse Agonism: Target Compound vs. Unsubstituted Phenyl Analog
The Amgen RORγ patent explicitly claims a genus of pyrazole‑amide compounds that includes 2‑((6‑(1H‑pyrazol‑1‑yl)pyridazin‑3‑yl)oxy)‑N‑phenylacetamide (Example 12 in the patent). In a Gal4‑UAS reporter gene assay, the N‑phenyl derivative displayed an IC₅₀ of 120 nM for RORγ inverse agonism, whereas the corresponding N‑(4‑fluorophenyl) analog exhibited an IC₅₀ of 45 nM, indicating that the unsubstituted phenyl group retains target engagement but with a 2.7‑fold reduction in potency relative to the halogenated congener [1].
| Evidence Dimension | RORγ inverse agonism (Gal4‑UAS reporter assay) |
|---|---|
| Target Compound Data | IC₅₀ = 120 nM |
| Comparator Or Baseline | N-(4-fluorophenyl) analog: IC₅₀ = 45 nM |
| Quantified Difference | 2.7‑fold less potent (120 / 45) |
| Conditions | HEK293 cells co‑transfected with Gal4‑RORγ LBD and UAS‑luciferase reporter; 24 h incubation |
Why This Matters
This direct comparison confirms that the N‑phenyl substitution is not silent; it provides a measurable but moderate RORγ engagement that can be deliberately exploited or tuned, differentiating it from more potent halogenated analogs for indications where complete target suppression is undesirable.
- [1] AMGEN INC. Pyrazole Amide Derivative. US Patent 9,382,215 B2 (Example 12 and Table 1), filed February 27, 2015, and issued June 14, 2016. View Source
